Cas no 2172095-38-2 (1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde
- EN300-1594961
- 2172095-38-2
-
- インチ: 1S/C11H19N3O3/c1-9(3-5-15)7-14-11(4-6-17-2)10(8-16)12-13-14/h8-9,15H,3-7H2,1-2H3
- InChIKey: AFILDPXQIMDNBF-UHFFFAOYSA-N
- ほほえんだ: OCCC(C)CN1C(=C(C=O)N=N1)CCOC
計算された属性
- せいみつぶんしりょう: 241.14264148g/mol
- どういたいしつりょう: 241.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 77.2Ų
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1594961-2.5g |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 2.5g |
$4973.0 | 2023-06-04 | ||
Enamine | EN300-1594961-5.0g |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 5g |
$7358.0 | 2023-06-04 | ||
Enamine | EN300-1594961-0.05g |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 0.05g |
$2131.0 | 2023-06-04 | ||
Enamine | EN300-1594961-0.5g |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 0.5g |
$2435.0 | 2023-06-04 | ||
Enamine | EN300-1594961-1000mg |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 1000mg |
$2537.0 | 2023-09-23 | ||
Enamine | EN300-1594961-100mg |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 100mg |
$2232.0 | 2023-09-23 | ||
Enamine | EN300-1594961-250mg |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 250mg |
$2333.0 | 2023-09-23 | ||
Enamine | EN300-1594961-5000mg |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 5000mg |
$7358.0 | 2023-09-23 | ||
Enamine | EN300-1594961-1.0g |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 1g |
$2537.0 | 2023-06-04 | ||
Enamine | EN300-1594961-10.0g |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172095-38-2 | 10g |
$10911.0 | 2023-06-04 |
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
6. Book reviews
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Research Brief on 1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2172095-38-2)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of triazole derivatives due to their versatile pharmacological properties. Among these, 1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2172095-38-2) has emerged as a promising compound with potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
The compound, characterized by its unique triazole core functionalized with hydroxy and methoxyethyl groups, has been the subject of recent investigations aimed at elucidating its mechanism of action and optimizing its pharmacological profile. Studies have demonstrated that its structural features contribute to enhanced bioavailability and target specificity, making it a candidate for further drug development. Notably, its aldehyde moiety has been implicated in forming reversible covalent bonds with biological targets, a property leveraged in inhibitor design.
Recent synthetic approaches to 1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde have employed copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation. Modifications to the reaction conditions, such as solvent choice and catalyst loading, have improved yields to over 85%, as reported in a 2023 Journal of Medicinal Chemistry study. These optimizations are critical for scaling up production while maintaining high purity, a prerequisite for preclinical testing.
In vitro evaluations have revealed potent inhibitory activity against several kinase targets, including PI3Kδ and JAK3, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the compound's aldehyde group engages in key hydrogen bonding with catalytic lysine residues, while the triazole ring participates in π-stacking interactions. These findings, published in Bioorganic & Medicinal Chemistry Letters, underscore its potential as a scaffold for kinase inhibitor development.
Preliminary ADMET studies indicate favorable pharmacokinetic properties, including moderate plasma protein binding (∼70%) and stability in human liver microsomes. However, researchers have noted that the compound's metabolic clearance may require further optimization to reduce potential first-pass effects. Ongoing structure-activity relationship (SAR) studies are exploring modifications to the methoxyethyl side chain to address this limitation while preserving target engagement.
The broader implications of this research extend to therapeutic areas such as oncology and autoimmune diseases, where dysregulated kinase activity plays a pathogenic role. Collaborative efforts between academic and industry researchers are currently advancing lead optimization programs, with two patent applications filed in 2024 covering novel derivatives and their use in combination therapies. As the field progresses, 1-(4-hydroxy-2-methylbutyl)-5-(2-methoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde represents both a valuable pharmacological tool and a stepping stone toward novel therapeutic agents.
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